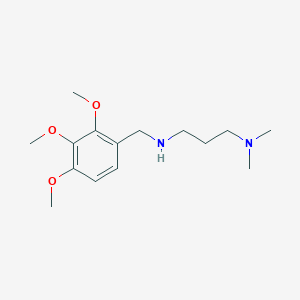
N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N,N-Dimethyl-N'-(2,3,4-trimethoxy-benzyl)-propane-1,3-diamine is a Schiff base derivative, which is a class of compounds typically formed by the condensation of an amine with an aldehyde. Although the specific compound is not directly mentioned in the provided papers, the related Schiff base compounds synthesized from 3,4-dimethoxybenzaldehyde share structural similarities and can provide insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of Schiff base compounds related to this compound involves the reaction of an aldehyde with an amine. In the case of the compounds studied in the first paper, 3,4-dimethoxybenzaldehyde was reacted with 2,2-dimethylpropane-1,3-diamine to form a Schiff base hydrate, and with butane-1,4-diamine to form another derivative . The condensation of formaldehyde with propane-1,3-diamine, as described in the second paper, resulted in various oligomeric products, suggesting that the reaction conditions can significantly influence the outcome of the synthesis .
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of an imine group (-C=N-), which is typically coplanar with the adjacent aromatic ring. In the crystal structure of the Schiff base hydrate derived from 3,4-dimethoxybenzaldehyde, the two benzene rings form a dihedral angle, indicating a certain degree of flexibility in the molecular structure . This information can be extrapolated to suggest that the this compound would also exhibit a similar planar imine group and potentially similar dihedral angles between its aromatic rings.
Chemical Reactions Analysis
Schiff bases are known for their ability to participate in various chemical reactions, including but not limited to, coordination with metals, hydrogenation, and further condensation reactions. The oligomeric products formed from the condensation of formaldehyde with propane-1,3-diamine indicate that Schiff bases can polymerize under certain conditions, leading to a range of molecular weights and structures . This reactivity is an important aspect of Schiff bases and would be relevant to the compound of interest as well.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related Schiff bases can be inferred. The crystal structure analysis of the Schiff base hydrate reveals the unit cell parameters and space group, which are indicative of the solid-state properties of these compounds . The oligomeric products from the condensation with formaldehyde suggest that the molecular weight and degree of polymerization can vary, which would affect the solubility, melting point, and other physical properties .
Scientific Research Applications
Molecular Interactions and Atmospheric Chemistry
Elm et al. (2016) investigated the molecular interactions between sulfuric acid and diamines, including propane-1,3-diamine, using computational methods. They found that diamines could potentially play a key role in the initial steps of new particle formation in the atmosphere due to their ability to stabilize sulfuric acid complexes efficiently. This study suggests that diamines containing secondary amino groups or longer carbon backbones offer more favorable reaction free energies, indicating a significant potential for atmospheric chemistry applications (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Corrosion Inhibition
Louadi et al. (2017) explored the corrosion inhibition performance of two tetrakis pyrazole derivatives, including propane-1,3-diamine, for mild steel in 1.0 M HCl. Their research demonstrated that these derivatives act as effective corrosion inhibitors, with inhibition efficiencies following a specific order and showing predominantly cathodic behavior. This suggests potential applications in protecting metals against corrosion (Louadi, Abrigach, Bouyanzer, Touzani, Assyry, Zarrouk, & Hammouti, 2017).
Polymer Synthesis
Faghihi et al. (2010) synthesized a new series of poly(ester-imide)s using propane-1,3-diamine, demonstrating their solubility in common organic solvents and useful thermal properties. These polymers exhibit moderate glass transition temperatures and high thermal stability, making them suitable for applications requiring materials with good thermal properties and solubility in organic solvents (Faghihi, Shabanian, & Emamdadi, 2010).
properties
IUPAC Name |
N',N'-dimethyl-N-[(2,3,4-trimethoxyphenyl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-17(2)10-6-9-16-11-12-7-8-13(18-3)15(20-5)14(12)19-4/h7-8,16H,6,9-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFOTZCGAVWJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156338 |
Source


|
| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626216-54-4 |
Source


|
| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N3-[(2,3,4-trimethoxyphenyl)methyl]-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)
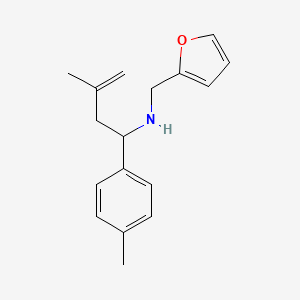
![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
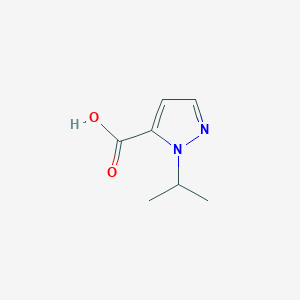
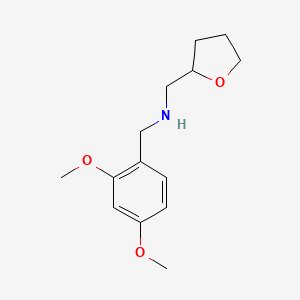
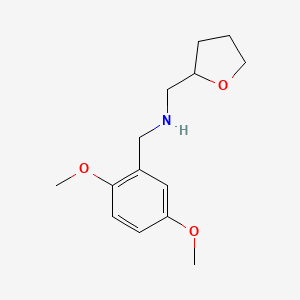
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)